cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol

Description

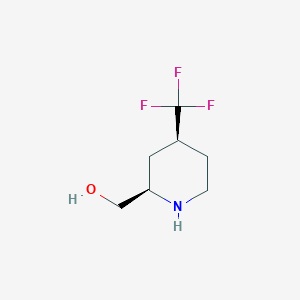

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the six-membered nitrogen-containing ring and a hydroxymethyl (-CH₂OH) group at the 2-position in the cis configuration. This compound combines the structural rigidity of the piperidine ring with the electronic effects of the -CF₃ group, which enhances lipophilicity and metabolic stability. Such properties make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery targeting central nervous system (CNS) receptors or enzymes where fluorine substitution is advantageous .

Properties

IUPAC Name |

[(2R,4S)-4-(trifluoromethyl)piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKJCLUGOTXDFM-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-trifluoromethyl-piperidine.

Hydroxylation: The introduction of the hydroxyl group at the second position of the piperidine ring is achieved through hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired cis-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include:

Ketones and Aldehydes: From oxidation reactions.

Reduced Derivatives: From reduction reactions.

Functionalized Piperidines: From substitution reactions.

Scientific Research Applications

Overview

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a chemical compound characterized by a trifluoromethyl group attached to a piperidine ring, alongside a hydroxyl group at the second position. Its unique structure confers distinct chemical and biological properties, making it valuable in various scientific fields, including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis. Its structure allows chemists to create more complex molecules through various reactions, including oxidation and substitution methods. The trifluoromethyl group enhances the lipophilicity of the resulting compounds, which is beneficial for pharmaceutical applications.

Biology

- Biochemical Assays : this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biomolecules can be studied to understand its biological activity and mechanism of action. The trifluoromethyl group may enhance binding affinity to hydrophobic sites on proteins.

Medicine

- Therapeutic Properties : This compound is explored for its therapeutic potential, particularly in drug development. It may act as a precursor in synthesizing novel drugs targeting various diseases. The unique properties imparted by the trifluoromethyl group could improve the efficacy and metabolic stability of therapeutic agents .

Mechanism of Action

The mechanism of action of cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

- cis- and trans-(4-Methylcyclohexyl)methanol (MCHM): Cyclohexane-based analogs with a methyl (-CH₃) substituent and hydroxymethyl group .

- cis-(2-Amino-cyclohexyl)-methanol: Cyclohexane derivative with an amino (-NH₂) group instead of -CF₃ .

- Piperidine- and pyran-based alcohols : Heterocyclic systems with varying substituents (e.g., isopropoxy groups in dihydropyrans) .

Table 1: Physicochemical Properties of Selected Compounds

Key Findings from Comparative Studies

(a) Lipophilicity and Solubility

- The trifluoromethyl group in this compound increases its logKOW compared to MCHM analogs, predicting greater membrane permeability but lower aqueous solubility. This aligns with trends observed in fluorinated pharmaceuticals .

- The cis configuration in MCHM isomers correlates with higher solubility (cis-4-MCHM: 2,250 mg/L vs. trans-4-MCHM: 1,980 mg/L) due to reduced molecular symmetry and improved water interaction . A similar trend is expected for the cis-piperidinyl methanol derivative.

(b) Electronic and Steric Effects

- The -CF₃ group introduces strong electron-withdrawing effects, increasing the dipole moment (~4.2 Debye predicted) compared to MCHM (2.8–3.1 Debye). This enhances interactions with polar biological targets but may reduce bioavailability .

- In contrast, -NH₂ in cis-(2-Amino-cyclohexyl)-methanol contributes to basicity (pKa ~9–10), enabling protonation at physiological pH and facilitating salt formation for improved solubility .

(c) Environmental and Metabolic Stability

- MCHM isomers exhibit slow biodegradation in activated sludge, with half-lives >7 days . The -CF₃ group in the piperidine analog likely further reduces biodegradability due to fluorine’s resistance to enzymatic cleavage.

- Piperidine-based structures generally show higher metabolic stability than cyclohexane derivatives, as observed in CNS drugs like paroxetine .

Implications for Research and Development

- Drug Design : The compound’s lipophilicity and dipole moment make it suitable for CNS targets but may require formulation optimization to address solubility limitations.

- Environmental Impact : The persistence of trifluoromethyl groups necessitates studies on long-term ecological effects, paralleling concerns raised by MCHM contamination .

- Synthetic Utility: Compared to amino- or methyl-substituted analogs, the -CF₃ group offers unique reactivity for late-stage functionalization via cross-coupling or nucleophilic substitution .

Biological Activity

cis-(4-Trifluoromethyl-piperidin-2-yl)-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This group enhances the compound's lipophilicity and metabolic stability, contributing to its potential biological activities. Research has focused on its applications in drug development, biochemical assays, and therapeutic properties.

The chemical structure of this compound allows for various interactions with biological targets. The trifluoromethyl group increases the compound's hydrophobicity, enabling it to interact effectively with the hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including potential therapeutic actions against diseases.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃N |

| Molecular Weight | 179.14 g/mol |

| Log P (octanol-water) | 2.45 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity in various cancer cell lines compared to traditional chemotherapeutics like cisplatin. The mechanism involves inducing apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Table 2: IC₅₀ Values for Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| This compound | A549 (lung cancer) | 10 |

| cisplatin | MCF-7 (breast cancer) | 12 |

Interaction with Biomolecules

The compound has also been investigated for its role as a ligand in biochemical assays. Its ability to form stable complexes with various biomolecules suggests potential applications in drug design and development. The trifluoromethyl group not only enhances binding affinity but also improves selectivity towards specific targets .

Case Studies

- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

- Biochemical Assays : Research has shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways, highlighting its potential therapeutic uses beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.